Methyl 3-(4-aminobenzenesulfonamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-aminobenzenesulfonamido)propanoate is an organic compound with the molecular formula C10H15ClN2O4S It is a derivative of sulfonamide, which is known for its applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminobenzenesulfonamido)propanoate typically involves the reaction of 4-aminobenzenesulfonamide with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminobenzenesulfonamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-(4-aminobenzenesulfonamido)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminobenzenesulfonamido)propanoate involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-aminobenzoyl)amino]propanoate
- Ethyl 3-[(4-aminobenzoyl)amino]propanoate
- Methyl 3-[(4-aminobenzoyl)amino]acetate
Uniqueness
Methyl 3-(4-aminobenzenesulfonamido)propanoate is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a higher affinity for certain enzymes and can undergo a wider range of chemical reactions, making it a versatile compound in research and industrial applications .
Biological Activity
Methyl 3-(4-aminobenzenesulfonamido)propanoate, also known as methyl 3-(4-aminobenzenesulfonamide)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C10H15ClN2O4S and a molecular weight of 294.76 g/mol. The compound is synthesized through the reaction of 4-aminobenzenesulfonamide with methyl 3-bromopropanoate under basic conditions. This reaction yields the desired sulfonamide derivative, which can undergo various chemical transformations, including oxidation and reduction reactions.
The primary mechanism of action for this compound involves its interaction with specific enzymes or receptors in biological systems. Notably, this compound has been investigated for its potential to inhibit various carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII), which are crucial for maintaining acid-base balance and facilitating physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. It has been studied as a potential therapeutic agent against multidrug-resistant strains of bacteria and fungi. The compound's sulfonamide group is believed to play a critical role in its inhibitory effects on bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate biosynthesis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies have demonstrated that derivatives of sulfonamides can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, modifications to the sulfonamide moiety have been linked to enhanced inhibitory effects on proteins such as BCL-xL and MCL-1, which are associated with cancer cell survival .
Case Studies
- Inhibition of Carbonic Anhydrases : A study evaluated various benzenesulfonamide derivatives, including this compound, for their ability to inhibit carbonic anhydrases. The results indicated that certain structural modifications could enhance selectivity and potency against specific isoforms .
- Antimicrobial Efficacy : Another research focused on the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains. This compound demonstrated significant activity against pathogens like Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
Methyl 3-(4-nitrobenzenesulfonamido)propanoate | Structure | Moderate anticancer activity | Contains a nitro group instead of an amino group |
Methyl 3-(4-methylbenzenesulfonamido)propanoate | Structure | Lower antimicrobial activity | Presence of a methyl group reduces reactivity |
Methyl 3-(4-chlorobenzenesulfonamido)propanoate | Structure | Enhanced enzyme inhibition | Chlorine substitution increases binding affinity |
Properties
Molecular Formula |
C10H14N2O4S |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
methyl 3-[(4-aminophenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)6-7-12-17(14,15)9-4-2-8(11)3-5-9/h2-5,12H,6-7,11H2,1H3 |
InChI Key |
FOIMMHZTVUTGNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.